N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Propan-2-yl Group: The benzofuran intermediate is then alkylated using a suitable alkyl halide in the presence of a base.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately by reacting hydrazine with a 1,3-diketone.
Coupling Reaction: The benzofuran and pyrazole intermediates are coupled using a sulfonyl chloride derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with active site residues. The sulfonamide group may enhance the compound’s binding affinity through electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- N-(1-(benzofuran-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- N-(1-(benzofuran-2-yl)propyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activity and physicochemical properties compared to its analogs. The presence of the propan-2-yl group may influence its lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(13-18-14-16-5-2-3-6-20(16)26-18)22-27(24,25)19-9-7-17(8-10-19)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLKXCIJYBBYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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